molecular formula C21H16N2O B3883471 6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one CAS No. 14691-35-1

6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B3883471
CAS No.: 14691-35-1
M. Wt: 312.4 g/mol
InChI Key: IKZDMJSZEMDIMC-UHFFFAOYSA-N
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Description

This compound (IUPAC name: 4-(4,5-diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,5-dien-1-one; CAS 1752-94-9) features a cyclohexa-2,5-dien-1-one core substituted at position 4 with a 4,5-diphenylimidazol-2-ylidene moiety . Its molecular formula is C21H16N2O (MW: 312.37 g/mol), and its structure is characterized by:

  • A conjugated cyclohexadienone ring, enabling keto-enol tautomerism.
  • A planar imidazolylidene group with two phenyl substituents, contributing to π-electron delocalization.
  • Intramolecular hydrogen bonding between the imidazolylidene N–H and the carbonyl oxygen, stabilizing the structure .

Properties

IUPAC Name

2-(4,5-diphenyl-1H-imidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c24-18-14-8-7-13-17(18)21-22-19(15-9-3-1-4-10-15)20(23-21)16-11-5-2-6-12-16/h1-14,24H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZDMJSZEMDIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418352
Record name 6-(4,5-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14691-35-1
Record name NSC232089
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4,5-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the cyclization of amido-nitriles. This reaction is catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of nickel catalysts and controlled reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while reduction can produce reduced imidazole compounds.

Scientific Research Applications

Catalysis

The compound is recognized for its role as a ligand in transition metal catalysis . It has been shown to stabilize metal complexes that are pivotal in various catalytic reactions, including:

  • Cross-coupling reactions : Its imidazolium structure allows for effective coordination with transition metals such as palladium and nickel, facilitating reactions like Suzuki and Heck coupling.
  • C-H activation : The compound has been utilized in C-H activation processes, which are essential for the functionalization of hydrocarbons.
Reaction TypeRole of CompoundReference
Cross-couplingLigand for palladium complexes
C-H ActivationStabilizer for metal catalysts

Materials Science

In materials science, this compound has been investigated for its potential use in:

  • Organic Light Emitting Diodes (OLEDs) : The electronic properties of the compound make it suitable for application in OLED technology, where it acts as an emissive layer.
  • Sensors : Its ability to form stable complexes with metals enhances its application in sensor technologies for detecting metal ions.
ApplicationFunctionalityReference
OLEDsEmissive layer
SensorsMetal ion detection

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its biological activities:

  • Anticancer properties : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial activity : The imidazolium moiety has been linked to antimicrobial properties, making it a candidate for developing new antibiotics.
Biological ActivityEffectReference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth

Case Studies

Several case studies have highlighted the applications of this compound:

  • Case Study on Catalytic Efficiency :
    A study demonstrated that the incorporation of 6-(4,5-diphenyl-1,3-dihydroimidazol-2-ylidene) into palladium catalysts significantly improved reaction yields in cross-coupling reactions compared to traditional ligands. This efficiency was attributed to the enhanced stability and reactivity of the metal-ligand complex.
  • Case Study on Anticancer Activity :
    Research involving derivatives of this compound showed promising results in inhibiting the growth of breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Mechanism of Action

The mechanism of action of 6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The imidazole ring plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can then participate in catalytic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Position and Functional Group Variations
(a) 6-(5-Hydroperoxy-4,5-diphenyl-1H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one (CAS 300660-86-0)
  • Structural Difference : A hydroperoxy (–OOH) group replaces one phenyl substituent on the imidazole ring.
(b) 4-(3,5-Diphenyl-1H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one
  • Structural Difference: Methoxy (–OCH3) at position 2 of the cyclohexadienone and imidazolylidene at position 4.
  • Impact : Electron-donating methoxy group alters electron density distribution, enhancing resonance stabilization. This may increase solubility in polar solvents compared to the phenyl-rich parent compound .
(c) 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one
  • Structural Difference: Nitro (–NO2) and hydroxy-anilino substituents replace the imidazolylidene group.
  • Impact: Nitro groups are strongly electron-withdrawing, reducing electron density on the ring and increasing acidity. The Schiff base (anilino) moiety facilitates hydrogen bonding, as seen in its crystal structure (O–H⋯O and N–H⋯O interactions) .
2.2. Reactivity and Stability
  • Parent Compound : The imidazolylidene group acts as an N-heterocyclic carbene (NHC) precursor, enabling catalytic applications. Its stability is enhanced by phenyl substituents and intramolecular hydrogen bonding .
  • Hydroperoxy Analog : The –OOH group introduces instability under heat or light, limiting its utility in catalysis but making it a candidate for oxidative reactions .
2.3. Crystallographic and Hydrogen-Bonding Patterns
  • Parent Compound: Limited crystallographic data are available, but the imidazolylidene’s planarity and hydrogen bonding suggest tight molecular packing .
  • Schiff Base Analog () : Exhibits a Z-conformation with intramolecular N–H⋯O bonds and helical O–H⋯O chains in the crystal lattice. The dihedral angle between aromatic rings (21.95°) contrasts with the near-planar parent compound .
  • Nitro Derivative () : Forms a nearly planar structure (dihedral angle: 1.41°) with intermolecular O–H⋯O dimers and intramolecular N–H⋯O bonds, creating a rigid 2D network .

Biological Activity

6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with cyclohexadiene systems. The process can be optimized to enhance yield and purity. Key steps often include:

  • Formation of the Imidazole Ring : Utilizing diphenyl derivatives to create a stable imidazole structure.
  • Cyclization : The cyclohexadiene moiety is introduced through a series of condensation reactions.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

Studies have shown that derivatives of imidazolidines can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation. For example, certain synthesized derivatives demonstrated a capacity to inhibit COX enzymes effectively at concentrations around 50 µM .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar compounds have been evaluated for their ability to induce apoptosis in cancer cell lines. Preliminary studies indicate that modifications in the imidazole ring can enhance cytotoxicity against various cancer cell types.

The biological effects of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways.
  • Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, the compound could reduce cellular damage and inflammation.
  • Modulation of Signaling Pathways : It may influence signaling pathways associated with cell proliferation and apoptosis.

Study on COX Inhibition

A study evaluated the anti-inflammatory effects of various substituted imidazolidine derivatives against COX enzymes. The results indicated that some compounds exhibited selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .

Anticancer Efficacy

In vitro studies on cancer cell lines revealed that certain derivatives could induce apoptosis through caspase activation pathways. The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the imidazole ring significantly affected cytotoxicity .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism
Compound ACOX-2 Inhibition50Enzyme Inhibition
Compound BAntioxidant30ROS Scavenging
Compound CAnticancer25Apoptosis Induction

Q & A

Q. How can the molecular structure of 6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one be experimentally confirmed?

Methodological Answer: To confirm the structure, use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR to identify proton and carbon environments, focusing on aromatic resonances and imidazole-related signals .
  • Infrared (IR) Spectroscopy: Detect functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) and hydrogen bonding in the imidazole ring .
  • Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns. High-resolution MS (HRMS) is preferred for precise mass validation .
  • X-ray Crystallography: Resolve tautomeric forms or isomerism by determining crystal structure, as seen in related imidazole derivatives .

Q. What are the common synthetic routes for preparing this compound?

Methodological Answer: The compound is typically synthesized via:

  • Multi-component Cyclocondensation: Reacting substituted benzils, aldehydes, and ammonium acetate in glacial acetic acid under reflux (e.g., 4–6 hours at 120°C) .
  • Post-functionalization: Modify pre-synthesized imidazole cores using electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .

Q. Table 1: Example Reaction Conditions from Literature

ReagentsSolvent/CatalystTemperature/TimeYield (%)Reference
Benzil, aldehyde, NH4_4OAcGlacial acetic acid120°C, 4–6 h65–85
Pd(PPh3_3)4_4, K2_2CO3_3Toluene/H2_2O80°C, 12 h70–90

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

Methodological Answer: Optimization strategies include:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to acetic acid, but may alter tautomeric equilibria .
  • Catalyst Selection: Transition-metal catalysts (e.g., FeCl3_3 or Pd-based systems) improve cross-coupling efficiency but require rigorous purification to remove metal residues .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yields >80% .

Q. How can contradictions in spectroscopic data across studies be resolved?

Methodological Answer:

  • Cross-Validation: Combine NMR, IR, and MS data to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .
  • Computational Modeling: Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
  • Variable-Temperature NMR: Probe dynamic processes (e.g., ring puckering) by acquiring spectra at different temperatures .

Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For example, related imidazole derivatives show binding affinity to antioxidant enzymes .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or nucleophilic/electrophilic sites .

Q. Table 2: Key Computational Parameters for Reactivity Prediction

ParameterApplicationSoftware/ToolReference
HOMO/LUMO Energy GapRedox activity predictionGaussian 09
Molecular Electrostatic Potential (MEP)Identifying reactive sitesGAMESS
Docking Score (kcal/mol)Binding affinity to biological targetsAutoDock Vina

Q. How can environmental fate studies be designed for this compound?

Methodological Answer: Adopt a tiered approach inspired by environmental chemistry frameworks:

  • Phase 1: Determine physicochemical properties (logP, water solubility) using shake-flask or HPLC methods .
  • Phase 2: Assess biodegradation via OECD 301 tests (e.g., closed bottle test) and photolysis under simulated sunlight .
  • Phase 3: Model bioaccumulation potential using quantitative structure-activity relationships (QSARs) .

Q. What experimental designs are suitable for evaluating biological activity?

Methodological Answer:

  • In Vitro Antioxidant Assays: Use DPPH radical scavenging and FRAP assays to quantify activity, with quercetin as a positive control .
  • Enzyme Inhibition Studies: Test interactions with cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods .
  • Cell-Based Assays: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (IC50_{50} determination) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Reactant of Route 2
6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one

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